molecular formula C16H10BrClN2O B3498287 5-bromo-2-chloro-N-8-quinolinylbenzamide

5-bromo-2-chloro-N-8-quinolinylbenzamide

Cat. No.: B3498287
M. Wt: 361.62 g/mol
InChI Key: LOLAAYPIXNHKTO-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-8-quinolinylbenzamide is a synthetic small molecule built on a privileged quinoline scaffold, designed for advanced pharmaceutical and biochemical research. The core N-8-quinolinylbenzamide structure is a recognized motif in medicinal chemistry, known for its ability to interact with various biological targets . The specific bromo and chloro substitutions on the benzamide ring are intended to fine-tune the compound's electronic properties, steric profile, and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies . Quinoline-based compounds, including those with the 8-aminoquinoline moiety, have demonstrated significant potential in diverse research areas. They are frequently investigated as inhibitors for enzymes such as anthrax lethal factor, a zinc metalloprotease, where related compounds have shown promise as potential countermeasures for biodefense . Furthermore, the quinoline nucleus is a cornerstone in anticancer research, with several derivatives known to act through mechanisms like topoisomerase inhibition, disruption of cell migration, and induction of apoptosis . The structural features of this benzamide make it a candidate for developing novel therapeutic agents targeting these and other pathways. Researchers can utilize this compound as a key building block to create more complex molecules or as a probe to study protein-ligand interactions, facilitating the discovery of new enzyme inhibitors and biological tools.

Properties

IUPAC Name

5-bromo-2-chloro-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O/c17-11-6-7-13(18)12(9-11)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLAAYPIXNHKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 5-bromo-2-chloro-N-(quinolin-8-yl)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Features Reference
5-Bromo-2-chloro-N-(quinolin-8-yl)benzamide C₁₆H₁₀BrClN₂O 361.62 5-Br, 2-Cl, 8-quinolinyl 4.797 Moderate lipophilicity; potential kinase inhibition due to quinoline interaction
2-Bromo-N-(isoquinolin-8-yl)-4,5-dimethoxybenzamide C₁₈H₁₄BrN₂O₃ 409.22 2-Br, 4,5-OCH₃, 8-isoquinolinyl N/A Enhanced electron density from methoxy groups; IR C=O stretch at 1676 cm⁻¹
2-Bromo-N-(5-ethoxyisoquinolin-8-yl)-4,5-dimethoxybenzamide C₂₁H₂₀BrN₂O₄ 453.30 2-Br, 4,5-OCH₃, 5-OCH₂CH₃ N/A Ethoxy group increases steric bulk; IR C=O stretch at 1656 cm⁻¹
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₆H₂₀BrN₅O₂ 522.38 4-Br-benzyl, quinolin-6-yl, oxoindolin 5.411 Extended conjugation; potential anticancer activity due to indole scaffold
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 5-Br, 2-F, 2-OCH₃-phenyl N/A Fluorine enhances metabolic stability; methoxy improves solubility
5-Bromo-2-chloro-N-(5-quinolinyl)benzamide C₁₆H₁₀BrClN₂O 361.62 5-Br, 2-Cl, 5-quinolinyl N/A Positional isomer of target compound; altered binding affinity

Structural and Functional Insights

Halogen Substitution Patterns :

  • The target compound’s 5-bromo and 2-chloro substituents enhance electrophilicity and steric hindrance compared to analogs like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (), where fluorine’s smaller size may reduce steric effects but improve metabolic stability.

Quinoline vs. Isoquinoline Derivatives: Substitution at the 8-quinolinyl position (target compound) versus 8-isoquinolinyl () alters π-π stacking and hydrogen-bonding interactions.

Biological Activity Correlations :

  • The oxoindolin-3-ylidene moiety in ’s compound (logP = 5.411) suggests improved membrane permeability compared to the target compound (logP = 4.797), though at the cost of solubility .

Synthetic Accessibility :

  • Microwave-assisted synthesis () offers rapid preparation of benzamide derivatives, whereas traditional acylation methods () achieve high yields (>90%) but require longer reaction times .

Key Research Findings

  • Methoxy vs. Halogen Effects : Methoxy-substituted analogs () show stronger hydrogen-bond acceptor capacity (IR C=O stretches at 1676–1656 cm⁻¹) compared to halogenated derivatives, which may favor interactions with polar enzyme pockets .
  • Thermodynamic Stability : The target compound’s logSw value (-5.1246) indicates poor aqueous solubility, necessitating formulation strategies like salt formation or prodrug derivatization .

Q & A

Q. What experimental controls mitigate artifacts in fluorescence-based assays for this compound?

  • Methodological Answer : Include quench controls (sodium dithionite) to validate signal specificity. Measure autofluorescence at excitation/emission wavelengths (e.g., 360/460 nm). Use tandem LC-MS to confirm compound integrity post-assay. Normalize data to internal standards (e.g., fluorescein) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-2-chloro-N-8-quinolinylbenzamide
Reactant of Route 2
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5-bromo-2-chloro-N-8-quinolinylbenzamide

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